N-(4-METHYLPHENYL)-N-({N'-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
Overview
Description
N-(4-METHYLPHENYL)-N-({N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonamide functionalities. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-N-({N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hydrazone: Reacting 4-nitrobenzaldehyde with hydrazine to form the hydrazone intermediate.
Sulfonamide formation: Reacting the hydrazone intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-N-({N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution reactions: Can yield various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-METHYLPHENYL)-N-({N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-N-({N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE would depend on its specific application. For example, if it were used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: A class of compounds known for their antimicrobial properties.
Hydrazones: Compounds that are often used in organic synthesis and as intermediates in the preparation of other compounds.
Uniqueness
N-(4-METHYLPHENYL)-N-({N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-17-8-12-20(13-9-17)26(33(31,32)22-6-4-3-5-7-22)16-23(28)25-24-18(2)19-10-14-21(15-11-19)27(29)30/h3-15H,16H2,1-2H3,(H,25,28)/b24-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYQXDGRMUXMGJ-HKOYGPOVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(CC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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